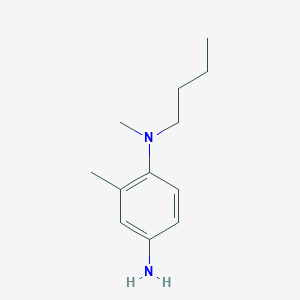

N1-Butyl-N1,2-dimethylbenzene-1,4-diamine

Beschreibung

N1-Butyl-N1,2-dimethylbenzene-1,4-diamine is a substituted aromatic diamine characterized by a benzene ring with amine groups at the 1 and 4 positions. The N1 nitrogen is substituted with a butyl and a methyl group, while the 2-position of the benzene ring bears an additional methyl group. This structure confers unique steric, electronic, and solubility properties, making it relevant in applications such as antioxidants, polymer modifiers, and intermediates in organic synthesis. Below, we compare this compound with structurally similar diamines, focusing on substituent effects, physicochemical properties, and functional applications.

Eigenschaften

IUPAC Name |

1-N-butyl-1-N,2-dimethylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-4-5-8-14(3)12-7-6-11(13)9-10(12)2/h6-7,9H,4-5,8,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGXRDDKEUKHQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C1=C(C=C(C=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-Butyl-N1,2-dimethylbenzene-1,4-diamine typically involves the alkylation of N,N-dimethyl-1,4-phenylenediamine with butyl halides under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N1-Butyl-N1,2-dimethylbenzene-1,4-diamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more reduced forms, potentially altering the functional groups attached to the benzene ring.

Substitution: Nucleophilic substitution reactions can replace the butyl or dimethyl groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halides and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

N1-Butyl-N1,2-dimethylbenzene-1,4-diamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N1-Butyl-N1,2-dimethylbenzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogs and Substituent Variations

| Compound Name | Substituents (Position) | Key Features | Evidence ID |

|---|---|---|---|

| N1-Butyl-N1,2-dimethylbenzene-1,4-diamine | N1: Butyl, Methyl; C2: Methyl | Bulky alkyl groups enhance lipophilicity | [10], [12] |

| N1-Benzyl-N1,2-dimethylbenzene-1,4-diamine | N1: Benzyl, Methyl; C2: Methyl | Aromatic benzyl group increases rigidity | [10] |

| N,N′-Di-sec-butyl-p-phenylenediamine | N1, N4: sec-Butyl | Symmetric alkylation improves stability | [12] |

| 2,3-Dimethylbenzene-1,4-diamine | C2, C3: Methyl | Electron-donating methyl groups | [14] |

| N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine | N1: Dimethyl; C2: CF₃ | Electron-withdrawing CF₃ alters reactivity | [6] |

Key Observations :

- Alkyl vs. Aryl Substituents: The butyl group in the target compound enhances solubility in nonpolar matrices compared to benzyl analogs (e.g., N1-Benzyl derivatives) .

- Symmetry : N,N′-Di-sec-butyl-p-phenylenediamine exhibits higher thermal stability due to symmetric substitution, whereas asymmetric substitution in the target compound may broaden application scope .

- Electron Effects : The trifluoromethyl group in ’s compound introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl groups in the target compound .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Findings :

- Steric Effects : The bulky butyl group likely reduces crystallinity compared to smaller analogs like 2,3-dimethylbenzene-1,4-diamine .

- Acidity/Basicity : The pKa of the target compound is expected to align with alkylated diamines (~9.5–10.5), slightly lower than benzyl-substituted variants due to reduced electron donation .

Antioxidant Activity

- Target Compound : The butyl and methyl groups may offer moderate antioxidant efficacy by donating hydrogen atoms to radicals, though less potent than commercial antioxidants like 6PPD (N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine) .

- N,N′-Di-sec-butyl-p-phenylenediamine : Used as Antioxidant 44Pd, demonstrating superior performance in rubber and polymer stabilization due to symmetric substitution .

Fluorescence and Sensing

- Unlike the fluorophore N1,N4-bis(4-(dimethylamino)benzylidene)benzene-1,4-diamine (), the target compound lacks conjugated electron-donor groups, rendering it non-fluorescent .

Biologische Aktivität

N1-Butyl-N1,2-dimethylbenzene-1,4-diamine is a chemical compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a butyl group and two methyl groups attached to a benzene ring that also contains two amine groups at the 1 and 4 positions. This unique structural configuration is significant for its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Here are some key mechanisms:

- Enzyme Inhibition : The compound has been noted for its potential to inhibit specific enzymes, which may play a role in various cellular processes. For instance, it has been suggested that it could inhibit human sirtuin type 2 (SIRT2), an enzyme involved in regulating cellular metabolism and aging processes.

- Cell Signaling Modulation : The presence of amine groups allows this compound to participate in hydrogen bonding and other interactions that may modulate cell signaling pathways.

In Vitro Studies

Several studies have investigated the in vitro effects of this compound on various cell lines:

- Antiproliferative Effects : Research indicates that this compound exhibits antiproliferative activity against certain cancer cell lines. For example, it has shown significant inhibition of cell growth in melanoma models .

- Mechanistic Insights : Studies utilizing microscale thermophoresis and NMR have helped elucidate the binding interactions between this compound and its molecular targets. These studies suggest a strong affinity for specific proteins involved in cancer progression .

In Vivo Studies

In vivo studies have further supported the therapeutic potential of this compound:

- Tumor Growth Inhibition : Animal models treated with this compound demonstrated reduced tumor growth rates compared to control groups. This suggests its potential as an anticancer agent .

Case Studies

A notable case study involved the application of this compound in a mouse model of melanoma. The study found that administration of the compound led to a significant reduction in tumor size and improved survival rates among treated mice compared to untreated controls. The underlying mechanism was attributed to the inhibition of SIRT2 activity, leading to altered metabolic pathways within the tumor cells .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound's biological activity, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Similarity Index |

|---|---|

| N1-Benzyl-N1-methylbenzene-1,2-diamine | 0.94 |

| N,N'-(1,4-Phenylenebis(methylene))dianiline | 0.90 |

| N-benzyl-N-butyl-3-methylaniline | 0.89 |

This table illustrates that while there are several structurally similar compounds, the specific arrangement of functional groups in this compound may confer distinct biological properties that warrant further investigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.